molecular formula C20H42Cl2Si B13122804 tert-Butyldichloro(hexadecyl)silane CAS No. 18733-59-0

tert-Butyldichloro(hexadecyl)silane

Cat. No.: B13122804
CAS No.: 18733-59-0
M. Wt: 381.5 g/mol
InChI Key: FTNZWPWIBVIFGC-UHFFFAOYSA-N
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Description

Contextualization of Organochlorosilanes in Modern Chemistry

Organochlorosilanes are a class of organosilicon compounds that contain at least one silicon-chlorine bond. The presence of the reactive Si-Cl bond makes them highly versatile building blocks in chemical synthesis. They can undergo a variety of transformations, most notably hydrolysis and alcoholysis, to form siloxanes and alkoxysilanes, respectively. This reactivity is the cornerstone of silicone polymer production. The nature of the organic substituents attached to the silicon atom significantly influences the properties of the resulting materials.

Significance of Long-Chain Alkyl Dichlorosilanes in Materials Science

Long-chain alkyl dichlorosilanes are a specific subgroup of organochlorosilanes characterized by the presence of one or more long alkyl chains. These long hydrocarbon chains impart unique properties, such as hydrophobicity (water repellency), lubricity, and the ability to form self-assembled monolayers on various substrates. cfsilicones.comcfmats.com These characteristics are highly sought after in materials science for applications including surface modification, coatings, and the creation of hydrophobic surfaces on materials like glass, ceramics, and metals. cfsilicones.comcfmats.com The "tert-butyl" group on tert-Butyldichloro(hexadecyl)silane, with its bulky nature, can influence the packing and reactivity of the molecule on a surface.

Historical Trajectory and Evolution of Silane (B1218182) Research Paradigms

The study of organosilicon compounds dates back to the 19th century. However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the foundation for modern silicone chemistry. His research on the reactions of organosilicon halides, including organochlorosilanes, led to the discovery of silicone polymers. The subsequent development of the "Direct Process" by Eugene G. Rochow in the 1940s revolutionized the industrial production of methylchlorosilanes, making silicones widely accessible. Over the decades, research has evolved from synthesizing simple silanes to designing complex molecules with tailored functionalities for advanced applications in electronics, medicine, and materials science.

Current Research Landscape and Academic Interest in this compound

While extensive research exists on the broader class of long-chain alkylsilanes and their applications in surface science, specific academic interest in this compound appears to be limited, with a scarcity of dedicated scholarly articles. researchgate.netresearchgate.net Its significance is likely tied to its role as a specialized chemical intermediate for the synthesis of other functionalized silanes and silicone-based materials where a combination of a long alkyl chain and a bulky tert-butyl group is desired. A United States patent from 1961 describes a general process for preparing tert-alkyl alkoxy silanes, including the synthesis of a related compound, di-t-butyldihexadecoxysilane, highlighting a potential synthetic pathway. google.com The primary utility of such silanes, as mentioned in the patent, is in the production of siloxanes and copolymers. google.com

Chemical and Physical Properties

Detailed experimental data for this compound is not widely available in published literature. However, some basic properties can be identified from chemical supplier databases.

PropertyValueSource
CAS Number 18733-59-0 aablocks.comparchem.com
Molecular Formula C20H42Cl2Si aablocks.com
Molecular Weight 381.53 g/mol aablocks.com

Synthesis of Related Long-Chain Alkylsilanes

A general method for the preparation of related tert-alkyl alkoxy silanes involves the reaction of a tetraalkoxy silane with a tertiary alkyl halide in the presence of an alkali metal. For instance, di-t-butyldihexadecoxysilane can be synthesized by reacting t-butyl trihexadecoxysilane with sodium and t-butyl chloride. google.com This suggests a plausible, though not explicitly documented, synthetic route for this compound could involve the reaction of hexadecyltrichlorosilane with a tert-butylating agent.

Properties

CAS No.

18733-59-0

Molecular Formula

C20H42Cl2Si

Molecular Weight

381.5 g/mol

IUPAC Name

tert-butyl-dichloro-hexadecylsilane

InChI

InChI=1S/C20H42Cl2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(21,22)20(2,3)4/h5-19H2,1-4H3

InChI Key

FTNZWPWIBVIFGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[Si](C(C)(C)C)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Tert Butyldichloro Hexadecyl Silane

Precursor Chemistry and Starting Material Selection

The rational selection of starting materials is paramount to achieving an efficient synthesis of tert-butyldichloro(hexadecyl)silane. The choice of precursors is dictated by the chosen synthetic route, cost, availability, and desired purity of the final product.

Key precursors for the synthesis of this compound include:

Silicon Source: The silicon backbone is typically derived from a chlorosilane. Depending on the synthetic strategy, suitable silicon precursors include tetrachlorosilane (B154696) (SiCl4), tert-butyltrichlorosilane (B97515) (tBuSiCl3), or dichlorosilane (B8785471) (H2SiCl2). The reactivity of these precursors varies, with SiCl4 being a versatile starting point for sequential alkylations. acs.org tert-Butyltrichlorosilane already incorporates the bulky tert-butyl group, simplifying subsequent reactions. lookchem.com Dichlorosilane is a key reagent for hydrosilylation reactions. core.ac.uk

Hexadecyl Group Source: The long C16 alkyl chain is typically introduced using 1-hexadecene (B165127) or a hexadecyl-containing organometallic reagent.

1-Hexadecene (CH3(CH2)13CH=CH2): This long-chain alpha-olefin is a primary choice for hydrosilylation reactions. google.comdigitellinc.com Its terminal double bond provides a reactive site for the addition of a silicon-hydride bond.

Hexadecylmagnesium Halides (C16H33MgX, where X = Cl, Br): These Grignard reagents are essential for nucleophilic substitution reactions with chlorosilanes. They are typically prepared in situ from the corresponding hexadecyl halide.

tert-Butyl Group Source: The bulky tert-butyl group is introduced via an appropriate organometallic reagent.

tert-Butyllithium (tBuLi): A highly reactive organolithium reagent capable of alkylating chlorosilanes. Its high reactivity can sometimes lead to challenges in controlling the degree of substitution.

tert-Butylmagnesium Chloride (tBuMgCl): A Grignard reagent that offers a more moderate reactivity profile compared to tert-butyllithium, which can be advantageous in controlling the reaction. google.com

The selection of these precursors is intrinsically linked to the specific synthetic methodology employed, as detailed in the following sections.

Direct Synthesis Routes to this compound

Direct synthesis routes involve the formation of the target molecule in a single or a few straightforward steps from readily available precursors.

Hydrosilylation Approaches

Hydrosilylation, the addition of a Si-H bond across a carbon-carbon double bond, is a powerful and atom-economical method for the synthesis of alkylsilanes. digitellinc.com For the synthesis of this compound, this would typically involve the reaction of tert-butyldichlorosilane (B13958794) (tBuHSiCl2) with 1-hexadecene.

Reaction Scheme: tBuHSiCl₂ + CH₂(CH₂)₁₃CH=CH₂ → tBu(C₁₆H₃₃)SiCl₂

This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. mdpi.com The reaction generally proceeds with anti-Markovnikov regioselectivity, yielding the desired linear hexadecylsilane. core.ac.uk

CatalystTypical ConditionsAdvantagesDisadvantages
Speier's Catalyst (H₂PtCl₆)Isopropanol solution, refluxReadily available, effective for many alkenesCan sometimes lead to side reactions, catalyst may not be recoverable
Karstedt's Catalyst (Pt₂(dvtms)₃)Toluene (B28343) or other inert solvent, room temp. to mild heatingHigh activity, soluble in organic solventsMore expensive than Speier's catalyst, sensitive to inhibitors
Rhodium-based catalystsVarious ligands and conditionsCan offer higher selectivity for certain substratesGenerally more expensive than platinum catalysts

The efficiency of the hydrosilylation can be influenced by the choice of catalyst, solvent, temperature, and the purity of the reactants.

Grignard-Type Reactions and Related Organometallic Syntheses

Grignard reactions are a classic and versatile method for forming silicon-carbon bonds. gelest.com The synthesis of this compound via this route can be envisioned through a few pathways. One common approach involves the sequential reaction of a silicon tetrahalide with the appropriate Grignard reagents.

Pathway A: Stepwise addition to Tetrachlorosilane

Formation of Hexadecyltrichlorosilane: C₁₆H₃₃MgCl + SiCl₄ → C₁₆H₃₃SiCl₃ + MgCl₂

Addition of the tert-Butyl Group: tBuMgCl + C₁₆H₃₃SiCl₃ → tBu(C₁₆H₃₃)SiCl₂ + MgCl₂

A significant challenge in this approach is controlling the stoichiometry to prevent over-alkylation, as the reactivity of the chlorosilane changes with each substitution. acs.org The bulky nature of the tert-butyl group can help to sterically hinder further reactions.

Pathway B: Reaction with tert-Butyltrichlorosilane

A more controlled approach involves starting with tert-butyltrichlorosilane and reacting it with the hexadecyl Grignard reagent.

Reaction Scheme: tBuSiCl₃ + C₁₆H₃₃MgCl → tBu(C₁₆H₃₃)SiCl₂ + MgCl₂

This method benefits from the pre-existing tert-butyl group, which can sterically direct the incoming hexadecyl group and reduce the likelihood of side products. The reaction is typically carried out in an etheral solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net

ParameterConditionRationale
SolventDiethyl ether, THFSolubilizes the Grignard reagent and the chlorosilane
Temperature0 °C to refluxTo control the reaction rate and prevent side reactions
StoichiometryNear 1:1 ratio of Grignard to chlorosilaneTo favor the formation of the desired dialkylated product

Radical Addition Reactions

The free-radical addition of silanes to alkenes offers an alternative to metal-catalyzed hydrosilylation. york.ac.uk This method typically involves the use of a radical initiator, such as an organic peroxide or AIBN (azobisisobutyronitrile), to generate a silyl (B83357) radical from a hydrosilane.

For the synthesis of this compound, the reaction would proceed as follows:

Reaction Scheme: tBuHSiCl₂ + CH₂(CH₂)₁₃CH=CH₂ --(initiator)--> tBu(C₁₆H₃₃)SiCl₂

This method can be advantageous as it avoids the use of expensive and potentially contaminating transition metal catalysts. The regioselectivity is generally anti-Markovnikov, similar to hydrosilylation. organic-chemistry.org However, the efficiency and selectivity of radical additions can be variable and may require careful optimization of the initiator concentration and reaction temperature.

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect synthetic pathways involve the formation of a related silane (B1218182) followed by a functional group interconversion to yield the desired this compound. For instance, a di-tert-butyl(hexadecyl)silane could be synthesized and subsequently chlorinated.

One plausible, though less direct, route could involve the synthesis of di-tert-butyl(hexadecyl)silane followed by a chlorination step. The synthesis of di-tert-butylsilane (B1239941) has been reported, and it is known to be a useful precursor for di-tert-butyldichlorosilane (B93958). google.com

Example Pathway:

Synthesis of Di-tert-butyl(hexadecyl)silane: This could potentially be achieved through a Grignard reaction of hexadecylmagnesium bromide with di-tert-butyldichlorosilane.

Chlorination: The resulting trialkylsilane could then be chlorinated to replace one of the tert-butyl groups with a chlorine atom, although this is a challenging and less common transformation. A more feasible approach would be the chlorination of a Si-H bond if starting from a hydridosilane precursor.

These indirect routes are generally less efficient and more complex than direct methods and are therefore less commonly employed for the synthesis of this specific compound.

Reaction Optimization and Control in the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts.

In Hydrosilylation:

Catalyst Concentration: The catalyst loading is a critical parameter. While a higher concentration can increase the reaction rate, it also increases costs and the potential for side reactions.

Temperature: The reaction temperature needs to be carefully controlled. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause catalyst decomposition or promote side reactions like alkene isomerization.

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and efficiency.

In Grignard Reactions:

Rate of Addition: The slow, dropwise addition of the Grignard reagent to the chlorosilane (or vice versa) is often employed to maintain control over the reaction exotherm and to minimize the formation of fully alkylated silanes. gelest.com

Solvent Effects: The choice of etheral solvent can impact the reactivity of the Grignard reagent. THF, for instance, generally leads to more reactive Grignard reagents compared to diethyl ether. researchgate.net

Temperature Control: Maintaining a low temperature during the addition of the Grignard reagent is often necessary to prevent side reactions and improve the selectivity for the desired product.

General Optimization Considerations:

Purification: The final product typically requires purification, often by vacuum distillation, to remove unreacted starting materials, catalyst residues, and byproducts.

Inert Atmosphere: All reactions involving chlorosilanes and organometallic reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chlorosilane and reaction of the organometallic reagent with atmospheric moisture and oxygen.

The successful synthesis of this compound relies on a careful selection of precursors and a well-controlled execution of the chosen synthetic methodology, with particular attention to stoichiometry, temperature, and catalyst choice.

Advanced Applications in Materials Science and Engineering

Role as a Coupling Agent in Composite Materials Science

In composite materials, which combine a polymer matrix with inorganic fillers (like glass fibers or silica (B1680970) particles) to achieve enhanced properties, the interface between these two dissimilar materials is critical. Tert-Butyldichloro(hexadecyl)silane serves as a coupling agent, a molecular bridge that improves the adhesion and compatibility between the organic matrix and the inorganic filler. nbinno.commdpi.com

Strong interfacial adhesion is crucial for the effective transfer of stress from the weaker polymer matrix to the stronger inorganic filler. Without a coupling agent, the typically hydrophilic filler surface has poor compatibility with a hydrophobic polymer matrix, leading to weak points at the interface and premature material failure.

This compound modifies the filler surface, transforming it from hydrophilic to hydrophobic and organophilic (polymer-loving). researchgate.net This change in surface chemistry improves the wetting of the filler by the polymer resin during composite manufacturing. The long hexadecyl chain can physically entangle or interact favorably with nonpolar polymer chains (e.g., polyethylene (B3416737), polypropylene), enhancing adhesion through van der Waals forces and mechanical interlocking at the molecular level. This leads to a more robust interface capable of withstanding mechanical and environmental stresses. researchgate.net

The bonding of this compound to inorganic fillers is a two-step chemical process involving its dichlorosilyl group. nih.gov

Hydrolysis: The two chloro groups (-Cl) on the silicon atom are highly reactive towards water. In the presence of trace amounts of moisture on the filler surface or in the processing solvent, the Si-Cl bonds hydrolyze to form silanol (B1196071) groups (-Si-OH). This reaction produces hydrochloric acid (HCl) as a byproduct. acs.org R(t-Bu)SiCl₂ + 2H₂O → R(t-Bu)Si(OH)₂ + 2HCl

Condensation: The newly formed, reactive silanol groups then condense with the hydroxyl (-OH) groups present on the surface of the inorganic filler (e.g., Si-OH on a silica surface). This reaction forms stable, covalent siloxane bonds (Si-O-Si) that anchor the silane (B1218182) molecule to the filler surface. Additionally, adjacent silanol groups from different silane molecules can condense with each other, creating a cross-linked network at the filler surface, which enhances the stability and durability of the interfacial layer. researchgate.net

This robust chemical bond ensures that the surface modification is permanent and can withstand harsh conditions.

By strengthening the filler-matrix interface, this compound significantly enhances the mechanical performance and durability of composite materials. The improved stress transfer allows the composite to withstand higher loads before failure. Studies on composites using long-chain alkylsilanes have demonstrated notable improvements in key mechanical properties. For instance, higher flexural strength is often observed because the flexible alkyl chains can absorb and dissipate energy at the interface, preventing crack propagation. researchgate.netnbinno.com

The hydrophobic barrier created by the silane layer also improves the composite's durability by preventing moisture from penetrating the filler-matrix interface. Water ingress is a common cause of degradation in composites, as it can weaken the interfacial bond and reduce mechanical strength over time.

Table 2: Research Findings on Mechanical Property Improvements in Composites with Long-Chain Silane Treatment Data is generalized from studies on long-chain silanes to illustrate the typical impact on composite performance.

Mechanical Property Composite without Silane Composite with Long-Chain Silane Percentage Improvement
Tensile Strength Baseline Increased ~15-30%
Flexural Strength Baseline Increased ~20-40% nbinno.com
Impact Resistance Baseline Increased ~10-25%
Water Absorption Baseline Decreased Significant Reduction

To achieve the maximum benefit from using this compound, the treatment process must be carefully controlled. Key optimization strategies include:

Silane Concentration: The concentration of the silane solution used to treat the filler is critical. An insufficient amount will result in incomplete surface coverage, while an excessive amount can lead to the formation of thick, brittle, and poorly adhered polysiloxane layers on the filler surface, which can act as a defect.

Solvent Selection: The silane is typically dissolved in a non-aqueous solvent (like toluene (B28343) or hexane) to ensure it does not prematurely hydrolyze and polymerize in solution before it can react with the filler surface.

Control of Water: The hydrolysis reaction requires water, but it must be carefully controlled. Often, the residual moisture on the filler surface is sufficient. The process is best performed in a controlled humidity environment.

pH of the Solution: The pH can influence the rates of hydrolysis and condensation. For some silanes, a slightly acidic condition (pH 4-5) can catalyze the reaction effectively.

Curing Conditions: After the silane is applied to the filler, a curing step (heating) is often used to drive the condensation reaction to completion and remove byproducts, ensuring the formation of stable covalent bonds. Typical curing involves heating in an oven.

Integration into Polymeric Systems

The integration of fillers treated with this compound into polymeric systems, particularly nonpolar thermoplastics like polyethylene and polypropylene, relies on the principle of "like dissolves like." The long, hydrocarbon-based hexadecyl chain of the silane is chemically similar to the polymer chains.

This chemical affinity serves two main purposes:

Improved Filler Dispersion: Untreated inorganic fillers tend to agglomerate (clump together) within a polymer matrix due to their high surface energy and incompatibility with the polymer. The organophilic surface created by the silane treatment reduces this tendency, allowing for a much more uniform dispersion of filler particles throughout the polymer. This homogeneity is key to achieving consistent and predictable material properties.

By making the inorganic filler more compatible with the organic polymer, this compound enables the creation of advanced composites with superior mechanical properties, improved processing characteristics, and enhanced long-term durability.

As Monomers or Co-monomers in Polymer Synthesis

The bifunctional nature of dichlorosilanes, such as this compound, theoretically allows them to act as monomers in polymerization reactions. The two chlorine atoms can react with difunctional reagents, such as diols or diamines, through condensation polymerization to form polysiloxanes or polysilazanes. The bulky tert-butyl group and the long hexadecyl chain would impart significant steric hindrance and hydrophobicity to the resulting polymer.

The incorporation of this compound as a co-monomer in existing polymer systems could be a strategy to modify the properties of the final material. For instance, its inclusion in a polysiloxane chain could disrupt the regularity of the polymer backbone, leading to materials with lower crystallinity and potentially enhanced elastomeric properties. The long hexadecyl chain would also be expected to significantly increase the hydrophobicity and lipophilicity of the copolymer, making it suitable for applications such as hydrophobic coatings or as a component in polymer blends to improve interfacial adhesion between polar and nonpolar phases.

Polymerization Initiators and Chain End Modifiers

The use of this compound as a direct polymerization initiator is not a commonly documented application for this class of compounds. However, it is conceivable that it could be chemically modified to bear initiating functionalities. For example, the chlorine atoms could be substituted with groups capable of initiating radical or other types of polymerization.

More plausibly, this dichlorosilane (B8785471) could serve as a chain end modifier. In living polymerization techniques, the reactive chain ends could be terminated by reaction with this compound. This would introduce the bulky and hydrophobic tert-butyl and hexadecyl groups to the polymer chain termini. Such end-capping could be employed to control the surface properties of the polymer, for instance, to promote self-assembly into micelles or to enhance its compatibility with a nonpolar matrix in a polymer blend.

Crosslinking Agents in Polymer Networks

Dichlorosilanes are well-established crosslinking agents for polymers containing reactive hydroxyl or amine groups, such as silicones, polyols, and polyamines. The two chlorine atoms of this compound can react with these functional groups on adjacent polymer chains, forming stable siloxane or silazane linkages and creating a three-dimensional polymer network.

The unique structure of this compound would influence the properties of the resulting crosslinked network. The bulky tert-butyl group would introduce steric constraints, potentially leading to a more open and flexible network structure compared to crosslinkers with smaller substituents. The long hexadecyl chain would act as a dangling side chain, increasing the free volume and potentially lowering the glass transition temperature of the polymer. Furthermore, the hydrophobic nature of the hexadecyl group would render the crosslinked material more resistant to water and other polar solvents. The efficiency of crosslinking would depend on the reaction conditions and the accessibility of the reactive sites on the polymer chains.

Synthesis of Hyperbranched Polymers Utilizing Silane Chemistry

The AB2-type functionality of dichlorosilanes makes them suitable monomers for the synthesis of hyperbranched polymers through polycondensation reactions. While specific studies on this compound for this purpose are not available, the general principles of silane-based hyperbranched polymer synthesis can be applied.

In a typical approach, the dichlorosilane would react with a multifunctional co-monomer containing, for example, three or more hydroxyl or amine groups. The reaction would proceed in a step-growth manner, leading to a highly branched, three-dimensional polymer architecture. The bulky tert-butyl and long hexadecyl groups of this compound would be located at the periphery of the hyperbranched structure, significantly influencing its solubility and thermal properties. These bulky, hydrophobic groups would likely enhance the solubility of the hyperbranched polymer in nonpolar organic solvents and contribute to a low surface energy.

Nanomaterial Functionalization and Dispersion Control

Surface Modification of Nanoparticles and Nanofibers (e.g., CNTs, Cellulose (B213188) Nanocrystals)

The surface of many nanomaterials, including carbon nanotubes (CNTs) and cellulose nanocrystals (CNCs), is rich in hydroxyl groups. These groups provide reactive sites for surface modification with silane coupling agents. This compound can be used to functionalize these nanomaterials through a silanization reaction.

The reaction involves the hydrolysis of the Si-Cl bonds in the presence of surface-adsorbed water or the direct reaction with the surface hydroxyl groups, leading to the formation of covalent Si-O-nanomaterial linkages. The result is the grafting of tert-butyl(hexadecyl)silyl groups onto the nanomaterial surface. The long, hydrophobic hexadecyl chains would dramatically alter the surface chemistry of the nanomaterials, transforming them from hydrophilic to hydrophobic. This modification is crucial for improving their compatibility and dispersibility in nonpolar polymer matrices.

Impact on Nanomaterial Dispersion Stability and Aggregation Mitigation

A major challenge in the application of nanomaterials is their tendency to agglomerate due to strong van der Waals forces. Surface functionalization with this compound can effectively mitigate this issue. The grafted long hexadecyl chains create a steric barrier around the individual nanoparticles or nanofibers, preventing them from coming into close contact and agglomerating.

Enhanced Interfacial Interaction in Nanocomposites

The performance of nanocomposites, materials comprising a matrix reinforced with nanoscale fillers, is critically dependent on the quality of the interface between the two components. Poor adhesion at this interface can lead to agglomeration of nanoparticles and a subsequent decline in the desired mechanical and thermal properties. Organosilanes, such as this compound, function as coupling agents or molecular bridges that enhance the compatibility and adhesion between the inorganic filler and the organic polymer matrix. labinsights.nldakenchem.comresearchgate.net

The mechanism of action for this compound in this context is twofold. The dichlorosilyl group is hydrolytically unstable and readily reacts with hydroxyl groups present on the surface of inorganic nanoparticles like silica, metal oxides, or clays. nih.govnih.gov This reaction forms strong, covalent siloxane (Si-O-Si) bonds, effectively grafting the silane molecule onto the nanoparticle surface.

The second component of the silane, the long hexadecyl chain, is a nonpolar alkyl group. This chain extends outwards from the nanoparticle surface, creating an organic, hydrophobic "brush" layer. This layer serves two primary purposes:

Improved Dispersion: The organic chains reduce the natural tendency of the inorganic nanoparticles to agglomerate by creating steric hindrance and lowering the surface energy. nih.gov This leads to a more uniform dispersion of the filler throughout the polymer matrix, which is crucial for achieving consistent and enhanced material properties.

The presence of the tert-butyl group, a bulky substituent, can influence the packing density of the silane molecules on the nanoparticle surface. This steric hindrance may result in a less ordered, but still highly effective, hydrophobic layer that disrupts the van der Waals forces between nanoparticles.

Property InfluencedEffect of this compoundMechanism of Action
Nanoparticle Dispersion IncreasedSteric hindrance from the hexadecyl and tert-butyl groups prevents agglomeration.
Interfacial Adhesion StrengthenedCovalent bonding to the nanoparticle surface and improved compatibility of the hexadecyl chain with the polymer matrix.
Mechanical Properties ImprovedEfficient stress transfer from the matrix to the well-dispersed, strongly-bonded nanoparticles.
Thermal Stability EnhancedStrong interfacial bonding restricts polymer chain mobility at the nanoparticle surface.

Functional Coatings and Protective Layers

The unique molecular structure of this compound makes it an excellent candidate for creating functional coatings and protective layers on various substrates. These coatings are prized for their hydrophobicity, which imparts water-repellent and anti-corrosion properties. dakenchem.comtechconnect.org

When applied to a surface containing hydroxyl groups, such as glass, metals, or ceramics, the dichlorosilyl head of this compound reacts in a similar fashion to its application in nanocomposites. In the presence of trace amounts of water, the chlorine atoms are hydrolyzed to form reactive silanol groups, which then condense with the surface hydroxyls to form a durable, covalently bonded siloxane network. This process creates a self-assembled monolayer (SAM) or a thin polymeric film on the substrate. rsc.orgrsc.org

The outward-facing layer of these coatings is dominated by the densely packed hexadecyl chains. This long alkyl chain is responsible for the coating's low surface energy, which is the key to its hydrophobicity. gelest.comnih.gov Water droplets that come into contact with this surface are unable to spread out and instead form beads with a high contact angle, effectively repelling the water. gelest.com This water-repellent property is highly desirable for a range of applications, including:

Anti-corrosion coatings for metals: By preventing water from reaching the metal surface, the coating acts as a barrier against corrosion. techconnect.orgnih.gov

Self-cleaning surfaces: The water-repellent nature of the coating can help to carry away dirt and contaminants as water droplets roll off the surface.

Moisture barriers in electronics: Protecting sensitive electronic components from moisture damage. chemimpex.com

The combination of the long hexadecyl chain and the bulky tert-butyl group contributes to a robust and disordered hydrophobic layer. While highly ordered monolayers can be achieved with linear alkyltrichlorosilanes, the steric hindrance from the tert-butyl group in this compound likely produces a less crystalline but still highly effective water-repellent surface. acs.org

ApplicationFunction of the CoatingKey Property Conferred
Corrosion Protection Acts as a physical barrier to moisture and corrosive ions.Hydrophobicity, chemical inertness.
Water-Repellent Surfaces Lowers the surface energy, causing water to bead up and roll off.Hydrophobicity, high water contact angle.
Anti-Fouling Coatings Reduces the adhesion of biological organisms and other contaminants.Low surface energy, hydrophobicity.
Moisture Barrier Prevents the ingress of water and water vapor.High hydrophobicity, low permeability to water.

Analytical and Spectroscopic Characterization Methodologies in Research on Tert Butyldichloro Hexadecyl Silane

Vibrational Spectroscopy for Molecular Structure and Functional Group Analysis

Vibrational spectroscopy is a cornerstone for the characterization of tert-butyldichloro(hexadecyl)silane, providing direct insight into its molecular structure and the presence of specific functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, FTIR is instrumental in identifying the hydrocarbon and silicon-chlorine components.

Key vibrational modes for the hexadecyl and tert-butyl groups are found in the C-H stretching region (2800-3000 cm⁻¹). The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups in the long alkyl chain typically appear around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net The presence of a well-ordered, all-trans alkyl chain in solid samples or self-assembled monolayers is indicated by sharp, well-defined peaks at these frequencies. The methyl (-CH₃) groups of the tert-butyl and the terminal hexadecyl chain also contribute to this region.

The Si-Cl stretching vibrations are a diagnostic feature for the dichlorosilyl group. These bonds typically give rise to strong absorptions in the lower frequency "fingerprint" region of the spectrum, generally between 400 and 600 cm⁻¹. The exact position can be influenced by the other substituents on the silicon atom.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Methylene (-CH₂)Asymmetric Stretching~ 2925
Methylene (-CH₂)Symmetric Stretching~ 2850
Methyl (-CH₃)Asymmetric/Symmetric Stretching2950 - 2970 / 2870 - 2880
C-HBending/Scissoring~ 1470
Si-ClStretching400 - 600

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it an excellent tool for analyzing the hydrocarbon skeleton of this compound and the Si-Cl bonds.

Similar to FTIR, the C-H stretching region (2800-3000 cm⁻¹) provides information on the conformational order of the hexadecyl chain. nih.gov The C-C stretching modes in the 1000-1200 cm⁻¹ region are also sensitive to the chain's conformation, with specific peaks indicating trans or gauche conformers. nih.gov The Si-Cl symmetric and asymmetric stretches are also Raman active and typically appear in the 400-600 cm⁻¹ range, providing confirmatory data to the FTIR analysis. rsc.orgrsc.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Methylene (-CH₂)C-H Stretching2850 - 2930
Alkyl ChainC-C Stretching (trans)~ 1130, 1060
Alkyl ChainC-C Stretching (gauche)~ 1080
Si-ClSymmetric/Asymmetric Stretching400 - 600

Sum Frequency Generation (SFG) Spectroscopy for Surface Monolayers

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique used to obtain vibrational spectra of molecules at interfaces. uh.eduresearchgate.net It is exceptionally valuable for studying self-assembled monolayers (SAMs) formed from this compound on various substrates. SFG is only active for media that lack inversion symmetry, a condition that is inherently met at an interface.

When analyzing a monolayer of this compound, SFG spectra are typically dominated by signals from the terminal methyl (-CH₃) group of the hexadecyl chain if the chains are well-ordered and in an all-trans configuration. nycu.edu.twuh.edu The presence of strong methyl symmetric stretch (r⁺) around 2875 cm⁻¹ and its Fermi resonance (r⁺FR) around 2940 cm⁻¹ indicates a high degree of conformational order. nycu.edu.tw Conversely, the appearance of methylene (-CH₂) stretching modes, which are typically SFG-inactive in a well-ordered chain, signifies the presence of gauche defects and a disordered structure. uh.edu This makes SFG a powerful tool for assessing the quality and molecular orientation of monolayers derived from this silane (B1218182).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the tert-butyl group, the long hexadecyl chain, and the protons on the carbon alpha to the silicon atom.

tert-Butyl Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. Its chemical shift will be downfield relative to alkanes due to the proximity of the electronegative silicon and chlorine atoms, likely in the range of 0.9-1.2 ppm.

Hexadecyl Chain: The majority of the methylene (-CH₂-) groups in the long alkyl chain will be chemically similar, producing a large, broad multiplet around 1.2-1.4 ppm. The terminal methyl (-CH₃) group will appear as a triplet around 0.88 ppm.

Alpha-Methylene Group: The methylene group directly attached to the silicon atom (-Si-CH₂-) is the most deshielded of the alkyl chain protons and is expected to appear as a multiplet further downfield, typically between 0.8 and 1.1 ppm.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
-C(CH₃)₃0.9 - 1.2Singlet (s)
-(CH₂)₁₄-CH₃~ 0.88Triplet (t)
-Si-CH₂-(CH₂)₁₄-CH₃0.8 - 1.1Multiplet (m)
-Si-CH₂-(CH₂)₁₄-CH₃~ 1.2 - 1.4Multiplet (m)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with a signal for each chemically distinct carbon atom.

tert-Butyl Group: Two signals are expected for the tert-butyl group: one for the three equivalent methyl carbons and one for the quaternary carbon. The methyl carbons typically appear around 25-28 ppm, while the quaternary carbon is found near 18-22 ppm. rsc.org

Hexadecyl Chain: The carbons of the hexadecyl chain will produce a series of signals. The terminal methyl carbon appears furthest upfield (~14 ppm). The internal methylene carbons resonate in a cluster between 22 and 34 ppm. oregonstate.edu The carbon alpha to the silicon atom (-Si-CH₂-) will be shifted slightly and is expected in the 15-20 ppm range.

Carbon Environment Expected Chemical Shift (δ, ppm)
-C (CH₃)₃18 - 22
-C(C H₃)₃25 - 28
-Si-C H₂-15 - 20
-(CH₂)₁₄-C H₃~ 14
-Si-CH₂-C H₂-~ 23
-(C H₂)₁₂-29 - 32
-CH₂-C H₂-CH₃~ 34

²⁹Si NMR Spectroscopy for Silicon Environments and Polymerization Kinetics

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) spectroscopy is an indispensable tool for probing the local chemical environment of the silicon atom in silane molecules. With a broad chemical shift range of over 400 ppm, ²⁹Si NMR is highly sensitive to the nature and number of substituents attached to the silicon atom. huji.ac.ilpascal-man.com This sensitivity is crucial for studying the hydrolysis and subsequent condensation (polymerization) of this compound on a surface or in solution.

The analysis of polymerization kinetics involves monitoring the disappearance of the monomer signal and the appearance of new signals corresponding to different degrees of condensation. The notation Tⁿ is used to classify the silicon environments in trifunctional silanes (R-SiX₃), where 'n' represents the number of bridging Si-O-Si (siloxane) bonds. Although this compound is a difunctional silane (R-R'-SiCl₂), a similar notation (Dⁿ) is sometimes used, but the Tⁿ framework for surface attachment is more descriptive.

T⁰ Species : Represents the initial monomeric silane, either in its dichloro form or after hydrolysis to a di-silanol (tert-butyl(hexadecyl)silanediol), prior to forming any siloxane bonds with the surface or other silane molecules. The chemical shift for such a species is expected in the upfield region of the spectrum.

T¹ Species : Corresponds to a silane molecule that has formed one siloxane bond, typically to a hydroxyl group on the substrate (Si-O-Substrate).

T² Species : Indicates a silicon atom that has formed two siloxane bonds. This can involve one bond to the substrate and one to an adjacent silane molecule, or two bonds to adjacent silanes, forming linear chains.

T³ Species : While not theoretically possible for a dichlorosilane (B8785471) which can only form two such bonds, this notation is relevant for trichlorosilanes and indicates a fully cross-linked silicon atom.

By acquiring ²⁹Si NMR spectra over time, researchers can track the relative integration of the T⁰, T¹, and T² peaks. This allows for the calculation of the degree of condensation and provides kinetic data on the rate of SAM formation. For chlorosilanes, the chemical shift is also influenced by the electronegativity of the substituents; the initial Si-Cl bonds result in a more downfield shift compared to the Si-OH or Si-O-Si environments that form after reaction. rsc.org

Table 1: Expected ²⁹Si NMR Chemical Shifts for this compound and its Condensation Products

Silicon SpeciesNotationDescriptionExpected Chemical Shift (ppm) Range
This compoundD⁰ (monomer)Initial monomer with two chlorine atoms+10 to +35
tert-Butyl(hexadecyl)silanediolT⁰ (hydrolyzed)Monomer after hydrolysis of Si-Cl bonds-10 to -20
Surface-bound silane (single bond)One Si-O-Substrate bond-45 to -55
Cross-linked silane (two bonds)Two Si-O-Si or Si-O-Substrate bonds-55 to -70

Note: The chemical shift values are estimates based on data for analogous alkylchlorosilanes and are relative to tetramethylsilane (B1202638) (TMS). Actual values can vary with solvent and substrate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a primary technique for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. Using electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which is often unstable and breaks apart into characteristic fragment ions. wikipedia.org

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. However, due to the lability of the tert-butyl group and the long alkyl chain, the molecular ion peak may be weak or absent. The most prominent peaks in the spectrum arise from stable carbocations and other fragments formed through predictable cleavage pathways. libretexts.org

Key fragmentation patterns include:

Loss of a tert-butyl group : The cleavage of the bond between the silicon atom and the bulky tert-butyl group is highly probable, leading to the formation of a stable tert-butyl cation or, more likely, the loss of a tert-butyl radical from the molecular ion. This results in a very intense peak at [M-57]⁺. This is a characteristic fragmentation for tert-butylsilyl compounds. nist.gov

Loss of Chlorine : Cleavage of the Si-Cl bonds can occur, leading to peaks at [M-35]⁺ and [M-36]⁺ due to the isotopic abundance of ³⁵Cl and ³⁷Cl.

Alkyl Chain Fragmentation : The long C₁₆H₃₃ hexadecyl chain will undergo fragmentation, producing a series of peaks separated by 14 mass units (-CH₂-). libretexts.org This creates a characteristic cluster pattern in the lower mass region of the spectrum.

McLafferty Rearrangement : While more common in compounds with carbonyl groups, rearrangement reactions can occur, though they are less predictable for this specific structure. wikipedia.org

Table 2: Predicted Major Ions in the Mass Spectrum of this compound (C₂₀H₄₂Cl₂Si)

m/z ValueProposed FragmentFragmentation Pathway
380/382/384[C₂₀H₄₂Cl₂Si]⁺˙Molecular Ion (M⁺˙)
323/325[C₁₆H₃₃SiCl₂]⁺Loss of tert-butyl radical (•C₄H₉)
288[C₁₆H₃₃SiCl]⁺˙Loss of tert-butyl and one Cl atom
225[C₁₆H₃₃]⁺Hexadecyl cation
57[C₄H₉]⁺tert-Butyl cation

Note: The presence of two chlorine atoms will lead to characteristic M, M+2, and M+4 isotopic patterns for chlorine-containing fragments.

Surface-Sensitive Techniques for Thin Film and SAM Characterization

Once this compound is deposited onto a substrate to form a self-assembled monolayer (SAM), a variety of surface-sensitive techniques are employed to characterize the resulting film's thickness, morphology, composition, and surface properties.

Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of thin films. It measures the change in polarization of light upon reflection from a surface. jawoollam.com For a SAM of this compound, a three-layer optical model (e.g., Air / Silane Layer / Silicon Wafer with native oxide) is typically constructed. The measured ellipsometric angles, Psi (Ψ) and Delta (Δ), are fitted to this model to extract the thickness of the silane layer. mpg.deresearchgate.net

The theoretical length of a fully extended hexadecyl (C₁₆) chain is approximately 21-22 Å. However, ellipsometric measurements of SAMs formed from similar long-chain silanes, like octadecyltrichlorosilane (B89594) (OTS), often yield thickness values less than the theoretical maximum. nih.gov This discrepancy is attributed to a collective tilt of the alkyl chains relative to the surface normal. By comparing the measured thickness to the theoretical chain length, the average molecular tilt angle can be estimated. The technique can also monitor the kinetics of SAM formation by measuring thickness as a function of deposition time. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information about a surface at the nanoscale. For SAMs of this compound, AFM is used to visualize the film's growth, uniformity, and quality.

In the initial stages of SAM formation, AFM images often reveal island-like domains where the silane molecules have aggregated. wiley.com As deposition proceeds, these islands grow and coalesce to form a more complete monolayer. mpg.de AFM allows for the measurement of the height of these islands, which should correspond to the length of the silane molecules.

After film formation, AFM is used to assess the surface roughness, typically quantified by the root-mean-square (RMS) roughness value. A well-ordered, densely packed monolayer will exhibit a very smooth surface, with an RMS roughness that is often less than 0.5 nm. wiley.comresearchgate.net The presence of bright aggregates or pits in the AFM image can indicate incomplete monolayer formation or the presence of polymerized silane particles on the surface. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical bonding states of the atoms within the top 1-10 nm of a surface. For a SAM of this compound on a silicon wafer, XPS is used to confirm the presence of the monolayer and verify the chemical transformations that occur during its formation.

Survey Scans : A wide energy scan detects all elements present on the surface, which for a successful SAM should include Silicon (Si), Carbon (C), and Oxygen (O). A crucial indicator of a complete hydrolysis and condensation reaction is the absence of the Chlorine (Cl 2p) signal, which would be present in the unreacted monomer.

High-Resolution Scans : Detailed scans of specific elemental peaks provide chemical state information.

Si 2p : This peak can be deconvoluted to distinguish between silicon in the underlying substrate (Si-O from SiO₂) and silicon in the monolayer (Si-C and Si-O-Si bonds), which have slightly different binding energies. mdpi.com

C 1s : This peak will be dominated by the signal from the aliphatic C-C and C-H bonds of the hexadecyl and tert-butyl groups.

O 1s : This signal will show contributions from the substrate's native oxide (Si-O-Si) and the siloxane bonds (Si-O-Si) that link the monolayer to the substrate.

Table 3: Expected XPS Binding Energies for a this compound SAM on a Si/SiO₂ Substrate

Element (Peak)Chemical StateExpected Binding Energy (eV)
Si 2pSi-C (monolayer)~102.0 - 102.5
Si 2pSi-O (substrate/interface)~103.0 - 103.5
C 1sC-C, C-H~285.0
O 1sSi-O-Si~532.5 - 533.0
Cl 2pSi-Cl (unreacted monomer)~200.0 - 201.0

Note: Binding energies are referenced to the adventitious C 1s peak at 285.0 eV and can vary slightly based on instrument calibration.

Contact Angle Goniometry measures the angle a liquid droplet makes with a solid surface, providing a quantitative measure of wettability. For a SAM of this compound, the long, nonpolar hexadecyl chains are expected to form a low-energy, hydrophobic surface.

Measuring the static contact angle with a droplet of deionized water is a rapid and highly sensitive method to assess the quality and coverage of the monolayer. nanoscience.com A bare silicon wafer with its native oxide layer is hydrophilic, exhibiting a low water contact angle (typically <30°). After the formation of a dense, well-ordered hexadecylsilane SAM, the surface becomes highly hydrophobic, and the water contact angle is expected to increase dramatically to values greater than 100-110°. rsc.orgresearchgate.net An incomplete or disordered film will result in a lower contact angle. This measurement is therefore an excellent indicator of a successful surface modification.

X-ray Reflectivity

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique utilized to probe the structure of thin films and self-assembled monolayers (SAMs), such as those formed by this compound, on a substrate. mat-cs.com This method provides detailed information regarding layer thickness, interfacial roughness, and electron density. mat-cs.comharvard.edu The technique involves directing a highly collimated beam of X-rays onto a flat sample at a very small, grazing angle and measuring the intensity of the reflected X-rays. mat-cs.comyoutube.com Below the critical angle, total external reflection occurs. As the angle of incidence increases beyond the critical angle, the X-ray beam penetrates the film, and the reflectivity decreases rapidly. Interference between X-rays reflected from the surface of the film and the film-substrate interface creates oscillations in the reflectivity curve, known as Kiessig fringes. The thickness of the layer can be precisely determined from the periodicity of these fringes.

In the context of this compound, which forms a long-chain alkylsiloxane monolayer, XRR is instrumental in characterizing the structural integrity and order of the assembled film. Research on analogous long-chain alkyltrichlorosilane monolayers demonstrates the utility of XRR in determining key structural parameters. For instance, studies on C10 to C18 alkylsiloxane monolayers on silicon-silicon dioxide substrates have successfully employed XRR to measure film thickness. osti.gov

The analysis of the reflectivity data allows for the construction of an electron density profile perpendicular to the surface. This profile reveals the distinct layers, such as the silicon substrate, the silicon dioxide layer, and the organic monolayer. The thickness and roughness of each layer can be extracted by fitting the experimental data to a theoretical model. harvard.edu For example, a study on alkylsiloxane monolayers with 18-carbon chains used a three-layer model (hydrocarbon, silicon oxide, and silicon substrate) to analyze the X-ray reflectivity data. harvard.edu

ParameterValueDescription
Hydrocarbon Layer Thickness~25 ÅThe thickness of the organic monolayer.
Silicon Dioxide Layer Thickness~17 ÅThe thickness of the native oxide layer on the silicon substrate.
Hydrocarbon-Air Interface Roughness~3 ÅThe roughness at the top surface of the monolayer.
Hydrocarbon-SiO2 Interface Roughness~2 ÅThe roughness at the interface between the monolayer and the oxide layer.
Projected Area per Alkyl Group~21 ± 3 ŲThe average area occupied by each alkyl chain in the plane of the monolayer. osti.gov

Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis (e.g., GC, LC)

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), are indispensable for assessing the purity of this compound and for analyzing the composition of its reaction mixtures. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds like silanes. For the analysis of this compound, the sample would be vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column.

While a specific standard method for this compound was not found, a combined GC/MS approach for the analysis of extractables and leachables in complex matrices provides a relevant example of the analytical conditions that could be employed for silane compounds. dtic.mil The following table outlines typical GC-MS parameters that could be adapted for the analysis of this compound.

ParameterValue
GC SystemAgilent 8890 GC
ColumnAgilent DB-5Q, 30 m, 0.25 mm, 0.25 µm
Injection Volume1 µL (Splitless)
Inlet TemperatureProgrammed from 65 °C to 280 °C
Oven Temperature Program45 °C for 2 min; then ramped to 325 °C
Carrier GasHelium at 1 mL/min
MS DetectorAgilent 7250 GC/Q-TOF
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range50 to 1000 m/z

The parameters are based on a general method for silane analysis and may require optimization for this compound. dtic.mil

Liquid Chromatography (LC) , especially when coupled with mass spectrometry (LC-MS), is a versatile technique for analyzing a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, which is reactive towards protic solvents, care must be taken in the selection of the mobile phase. A study on the analysis of fluorinated silanes concluded that LC was not ideal for the parent compounds due to their reactivity with the mobile phase, but it was suitable for analyzing their hydrolysis and condensation products like siloxanes. scilit.com

However, for purity assessment of the initial silane, non-aqueous reversed-phase or normal-phase LC could be employed. A combined LC/MS approach provides a framework for the types of conditions that could be used. dtic.mil The following table presents a set of LC-MS parameters that could serve as a starting point for developing a method for this compound, likely with an aprotic mobile phase.

ParameterValue
LC SystemAgilent 1290 Infinity II LC
ColumnAppropriate non-aqueous reversed-phase or normal-phase column
Mobile PhaseGradient of aprotic solvents (e.g., acetonitrile, tetrahydrofuran (B95107), hexane)
Flow Rate0.35 mL/min
Injection Volume1 µL
MS DetectorAgilent 6546 LC/Q-TOF
Ionization SourceDual AJS ESI (or APCI for less polar compounds)
PolarityPositive
Mass Range40-1700 m/z

The parameters are based on a general method and would require significant modification, especially in mobile phase selection, for the analysis of a reactive silane like this compound. dtic.mil

Theoretical and Computational Investigations of Tert Butyldichloro Hexadecyl Silane

Molecular Dynamics (MD) Simulations of Self-Assembly and Interfacial Behavior

While direct Molecular Dynamics (MD) simulation studies specifically targeting tert-butyldichloro(hexadecyl)silane are not extensively documented in public literature, the behavior of analogous long-chain alkylsilanes has been thoroughly investigated, providing a strong basis for predicting its behavior. researchgate.netnist.govnih.gov MD simulations are computational experiments that model the physical movements of atoms and molecules, offering a view of dynamic processes like self-assembly and interactions at interfaces. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

The structure of this compound, with its long C16 alkyl chain and polar silyl (B83357) head, makes it an amphiphile, prone to self-assembly into ordered structures, particularly at interfaces. MD simulations of similar alkylsilanes on silica (B1680970) surfaces reveal that the long alkyl chains align with each other, driven by van der Waals forces, to form dense, ordered monolayers. nih.gov The degree of order within these self-assembled monolayers (SAMs) is highly dependent on factors such as temperature, alkyl chain length, and surface coverage.

Studies on alkylsilanes with varying chain lengths (e.g., C8, C18, C30) show that longer chains lead to a higher degree of conformational order, characterized by a greater prevalence of trans conformations along the carbon backbone. nist.gov This increased order in longer chains is due to stronger inter-chain van der Waals interactions. Furthermore, lower temperatures promote a more ordered, crystalline-like state, while higher temperatures introduce gauche defects, leading to a more disordered, liquid-like phase. researchgate.netnist.gov For this compound, the C16 chain is expected to form well-ordered monolayers with a significant degree of distal-end chain order. nist.gov The bulky tert-butyl group, however, would likely introduce steric constraints near the substrate, potentially disrupting the packing density compared to a less-hindered silane (B1218182) like hexadecyltrichlorosilane.

The interfacial behavior is dominated by the reactive dichlorosilyl head group. Simulations show that the initial step of SAM formation is the hydrolysis of the Si-Cl bonds at the water-substrate interface, followed by the condensation and formation of covalent Si-O-Si bonds with the surface and adjacent molecules. nih.gov The dynamics of this process, including the orientation of the molecules before and after bonding, can be effectively modeled.

Table 1: Predicted Effects of System Variables on the Order of Alkylsilane Monolayers Based on MD Simulations of Analogous Systems. researchgate.netnist.gov
System VariableEffect on Monolayer OrderUnderlying Reason
Increasing TemperatureDecreaseIncreased thermal energy introduces more gauche defects in alkyl chains, leading to a more fluid, disordered state.
Increasing Alkyl Chain Length (e.g., from C8 to C16/C18)IncreaseStronger van der Waals forces between longer chains promote a more cohesive and ordered, crystalline-like packing.
High Surface CoverageIncreaseSteric crowding forces chains into a more upright and ordered alignment to maximize packing efficiency.
Presence of Bulky Head-Group (e.g., tert-Butyl)Potential Local DecreaseSteric hindrance from the bulky group can disrupt the ideal packing of the silyl heads at the substrate, though the long alkyl chains will still align.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure and predicting the intrinsic reactivity of a molecule, bypassing the need for experimental data. acs.org For this compound, DFT can elucidate the properties of the reactive dichlorosilyl center, which governs its chemical behavior.

Electrophilic Silicon Center: The silicon atom in the SiCl₂ group is highly electrophilic. This is due to the high electronegativity of the two chlorine atoms, which withdraw electron density from the silicon, creating a partial positive charge. DFT calculations on dichlorosilane (B8785471) (H₂SiCl₂) confirm this, making the silicon atom a prime target for nucleophilic attack, for instance, by water during hydrolysis. acs.org

Si-Cl and Si-C Bonds: Calculations on related molecules show that Si-Cl bonds are highly polarized and relatively weak, making them good leaving groups in substitution reactions. The tert-butyl group is sterically large and acts as a weak electron-donating group through induction. Molecular mechanics and electron diffraction studies on di-tert-butyldichlorosilane (B93958) have shown that the bulky tert-butyl groups cause an increase in the Si-C bond lengths and a widening of the C-Si-C bond angle compared to less hindered silanes. chemicalbook.com The long hexadecyl chain is primarily an alkyl group with negligible electronic influence on the silicon center's reactivity, though its steric bulk is significant.

Reactivity Prediction: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. For dichlorosilanes, the LUMO is typically centered on the silicon atom and associated with the σ* antibonding orbitals of the Si-Cl bonds. A low LUMO energy indicates a high susceptibility to nucleophilic attack. The HOMO is often associated with the lone pair electrons on the chlorine atoms. The HOMO-LUMO gap is a predictor of chemical reactivity; a smaller gap generally implies higher reactivity.

Table 2: Calculated Barrier Energies and Bond Dissociation Energies (BDEs) for H-Abstraction in Related Silanes and Alkanes (DLPNO-CCSD(T) level). acs.org
MoleculeBond TypeBDE (kcal/mol)Barrier Energy (H-abstraction by H radical) (kcal/mol)Barrier Energy (H-abstraction by CH₃ radical) (kcal/mol)
Silane (SiH₄)Si-H91.74.99.3
Methane (CH₄)C-H105.013.417.5
Methylsilane (CH₃SiH₃)Si-H92.7--
Trimethylsilane ((CH₃)₃SiH)Si-H94.7--

Note: This data illustrates the higher reactivity (lower barrier energies) of Si-H bonds compared to C-H bonds, a principle that extends to the reactions of the Si-Cl bonds in chlorosilanes.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides the tools to map the entire energy landscape of a chemical reaction, including the fleeting, high-energy transition states that are difficult to observe experimentally. rsc.orgmit.edu For this compound, the most critical reaction mechanism to understand is its hydrolysis and subsequent condensation, which is fundamental to its use in forming polysiloxanes and self-assembled monolayers.

The hydrolysis of chlorosilanes is generally accepted to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. mdpi.com Computational studies on similar silanes can be used to predict the pathway for this compound:

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic silicon atom. This leads to the formation of a pentacoordinate transition state, typically with a trigonal bipyramidal geometry. mdpi.com The bulky tert-butyl and hexadecyl groups would sterically hinder this attack, likely slowing the reaction rate compared to smaller chlorosilanes.

Leaving Group Departure: In the transition state, one of the chlorine atoms is positioned to depart. The Si-Cl bond breaks, and a proton is typically transferred from the attacking water molecule to a second water molecule or the departing chloride ion, resulting in the formation of a silanol (B1196071) (Si-OH) and hydrochloric acid (HCl).

Condensation: The newly formed silanols are themselves reactive. Two silanols can condense to form a siloxane bond (Si-O-Si) and a molecule of water. This reaction also proceeds through a transition state involving a pentacoordinate silicon intermediate.

DFT calculations are crucial for determining the energies of these transition states. acs.org The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. For example, DFT studies on the disproportionation of dichlorosilane have successfully identified the rate-determining steps and key intermediates, providing detailed mechanistic insights that would be challenging to obtain solely from experiments. acs.org Similar computational approaches would reveal how the steric hindrance of the tert-butyl group in this compound elevates the activation energy for hydrolysis, making it less reactive than, for example, hexadecyltrichlorosilane.

Modeling of Polymerization Processes and Polymer Architectures

The polymerization of this compound proceeds via a step-growth mechanism initiated by hydrolysis. researchgate.net Computational modeling can simulate this process to predict the resulting polymer architecture. The process begins with the hydrolysis of the dichlorosilane to a hexadecyl(tert-butyl)silanediol, R(t-Bu)Si(OH)₂, where R is the C16 chain. These silanediol (B1258837) monomers then undergo condensation polymerization, eliminating water to form siloxane bonds.

The modeling of such polymerization processes can be approached at different scales:

Kinetic Modeling: This involves setting up a system of differential equations based on the elementary reaction steps (hydrolysis, homocondensation between two silanols, etc.). researchgate.netresearchgate.net The rate constants for each step, which can be estimated from quantum chemical calculations or experimental data, are used to predict the evolution of monomer, oligomer, and polymer concentrations over time.

Monte Carlo Simulations: These stochastic methods can simulate the growth of individual polymer chains, providing detailed information on molecular weight distribution, branching, and cyclization.

Computational Fluid Dynamics (CFD): For industrial-scale processes, CFD can be used to model the reaction inside a reactor, taking into account fluid flow, heat transfer, and mass transport alongside the chemical reaction kinetics. acs.orgx-mol.net

For this compound, the two functional groups (the Cl atoms) allow for the formation of linear polysiloxane chains. However, the immense steric bulk of both the tert-butyl group and the long hexadecyl chain would heavily influence the final polymer architecture. Computational models would predict that these steric constraints:

Significantly slow down the condensation reaction rate.

Prevent the close packing of polymer chains.

Favor the formation of linear or low-molecular-weight cyclic structures over highly cross-linked networks. open.ac.uk

Result in a polymer with a very different morphology—likely a waxy or gummy solid—compared to the rigid resins formed from less-substituted silanes like methyltrichlorosilane.

Design and Prediction of Novel Silane Derivatives

Computational chemistry is a cornerstone of modern molecular design, allowing for the in silico creation and evaluation of novel molecules before any synthetic work is undertaken. rsc.orgzib.de This "safe-and-sustainable-by-design" (SSbD) approach is particularly valuable for designing functional materials. nih.gov Starting with this compound as a lead compound, a computational workflow could be used to design derivatives with tailored properties.

The design process would involve:

Virtual Library Generation: Create a library of candidate molecules by systematically modifying the parent structure.

Property Prediction: Use quantum chemical methods (like DFT) to calculate key properties for each virtual derivative.

Screening and Selection: Filter the library based on the desired performance criteria to identify the most promising candidates for synthesis.

Potential modifications to this compound could include:

Altering Alkyl Chain Length: Shortening or lengthening the C16 chain to tune the solubility and melting point of the resulting polymers or the thickness of the SAMs.

Replacing the tert-Butyl Group: Substituting the tert-butyl group with other bulky (e.g., adamantyl) or functional groups to modify steric effects and introduce new reactivity.

Modifying the Leaving Groups: Replacing the chloro groups with other hydrolyzable groups (e.g., alkoxy, acetoxy) to tune the hydrolysis rate and reaction byproducts. For example, replacing -Cl with an ethoxy group (-OEt) would result in the release of ethanol (B145695) instead of corrosive HCl during hydrolysis.

Table 3: Conceptual Framework for Computational Design of Novel Silane Derivatives.
Proposed Derivative ModificationTarget Property to TuneComputational Metric for Screening
Vary alkyl chain from C12 to C22Solubility, monolayer thickness, melting pointCalculated solvation free energy, optimized molecular length (MD), cohesive energy density
Replace tert-butyl with isopropyl or adamantylSteric hindrance, thermal stabilitySteric parameter calculations, bond dissociation energy of the Si-C bond (DFT)
Replace -Cl with -OCH₃ or -OC₂H₅Hydrolysis rate, reaction byproductsActivation energy for hydrolysis (DFT), reaction enthalpy
Introduce a terminal functional group on the hexadecyl chain (e.g., -NH₂, -SH)Surface functionality of the final SAMElectrostatic potential map, HOMO/LUMO analysis of the functional group

Through such computational screening, new silane precursors can be rationally designed to have optimized hydrolysis kinetics, enhanced thermal stability, or specific self-assembly characteristics for advanced applications in coatings, surface modification, and polymer science.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Routes and Green Chemistry Principles for Silanes

The chemical industry is undergoing a paradigm shift towards sustainability, with the 12 Principles of Green Chemistry, originally developed by Paul Anastas and John Warner, serving as a guiding framework. labdepotinc.comsigmaaldrich.com These principles advocate for processes that reduce or eliminate the use and generation of hazardous substances. resolvemass.ca For silanes like tert-Butyldichloro(hexadecyl)silane, this translates into developing synthetic routes that are more efficient, safer, and environmentally benign.

Key green chemistry principles being applied to silane (B1218182) synthesis include:

Prevention of Waste : The primary goal is to design syntheses that generate minimal waste, moving away from the traditional "treat or clean up" approach. labdepotinc.comresolvemass.ca

Atom Economy : This principle, developed by Barry Trost, focuses on maximizing the incorporation of all reactant materials into the final product. acs.org For instance, hydrosilylation reactions can achieve 100% atom economy, making them highly desirable. acs.orgcsic.es

Catalysis : The use of catalytic reagents is superior to stoichiometric ones because catalysts can accelerate reactions in small amounts and be recycled, reducing waste and energy consumption. labdepotinc.comacs.org Research into novel, efficient catalysts, such as the molecular cobalt-based systems for hydrosilylation, is a key area of development. csic.es

Use of Renewable Feedstocks : Researchers are exploring bio-based sources for the chemical building blocks of silanes, reducing reliance on finite petrochemical resources. resolvemass.ca

Design for Energy Efficiency : Methods that operate at ambient temperature and pressure are preferred to minimize the environmental and economic costs associated with energy consumption. acs.org The development of microwave-assisted polymerization and photopolymerization are steps in this direction. resolvemass.ca

Safer Solvents and Auxiliaries : The ideal synthesis avoids solvents altogether or uses benign alternatives like water or green solvents. sigmaaldrich.comresolvemass.ca

The table below summarizes the application of these principles to silane synthesis.

Table 1: Application of Green Chemistry Principles to Silane Synthesis
PrincipleDefinitionApplication in Silane Synthesis
PreventionIt is better to prevent waste than to treat or clean it up after it has been created. labdepotinc.comDesigning high-yield reactions with minimal by-products.
Atom EconomySynthetic methods should maximize the incorporation of all materials used into the final product. acs.orgEmploying addition reactions like hydrosilylation that incorporate all reactant atoms into the silane product.
CatalysisCatalytic reagents are superior to stoichiometric reagents. labdepotinc.comUsing highly selective and recyclable catalysts (e.g., cobalt-based) to lower activation energy and improve reaction rates under mild conditions. csic.es
Safer SolventsThe use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. sigmaaldrich.comConducting reactions in environmentally friendly solvents like water or alcohols, or in solvent-free systems. csic.es
Energy EfficiencyEnergy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure. acs.orgDeveloping catalytic systems that function effectively at room temperature, avoiding energy-intensive heating or cooling. csic.es
Reduce DerivativesUnnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided. sigmaaldrich.comacs.orgUtilizing highly specific enzymes or catalysts that react only at the desired site, eliminating the need for protection/deprotection steps. acs.org

Development of Advanced Functional Materials with Tunable Properties

The true potential of this compound lies in its ability to functionalize surfaces and create advanced materials with precisely controlled properties. Its dichloro-silyl group can react with hydroxylated surfaces (like silica (B1680970), glass, or metal oxides) to form stable covalent bonds, while the long hexadecyl chain creates a dense, hydrophobic, and non-polar interface.

Research is focused on leveraging these characteristics to develop:

Advanced Nanocomposites : By pre-treating nanoparticles like silica with a combination of silanes, researchers can fine-tune the properties of the final composite material. acs.org For example, in rubber nanocomposites for applications like tire treads, this compound can be used as a hydrophobicity-enhancing agent alongside a coupling silane. acs.orgdatabridgemarketresearch.com This dual-silane approach allows for mitigating the reactivity of the coupling agent through steric hindrance, leading to better curing behavior and mechanical properties in the final rubber product. acs.org

High-Performance Coatings : The ability to form a robust, low-energy surface makes this silane ideal for creating anti-fouling, corrosion-resistant, and low-friction coatings. These are in high demand in the construction, automotive, and electronics industries. researchgate.net

Tailored Adhesion : Silanes act as crucial adhesion promoters and coupling agents. researchgate.net By modifying surfaces with this compound, the interfacial adhesion between organic polymers (like epoxy resins) and inorganic fillers (like silicon carbide) can be significantly enhanced, leading to composites with superior mechanical strength. mordorintelligence.com

Integration of this compound in Micro- and Nano-fabrication

In the realm of microelectronics and nanotechnology, surface properties are paramount. This compound is an ideal molecule for creating self-assembled monolayers (SAMs) on silicon wafers and other substrates. The reactive dichlorosilane (B8785471) head-group readily anchors to the surface, while the long hexadecyl chains pack together via van der Waals forces to form a highly ordered, dense, and ultra-thin film.

This capability is being integrated into:

Surface Patterning : SAMs can be used as molecular resists in soft lithography techniques to create micro- and nano-scale patterns on surfaces.

Nanoparticle Functionalization : Treating the surface of nanoparticles, such as nanosilica or gold nanoparticles, with this silane can prevent aggregation, improve their dispersion in polymer matrices, and impart specific functionalities. acs.orgucr.edu

Controlled Chemical Vapor Deposition (CVD) : Understanding the gas-phase chemistry of silane oxidation and pyrolysis is critical for controlling the formation of ceramic particles in aerosol reactors and for preventing microcontamination in CVD processes used in semiconductor manufacturing. tandfonline.com

Multiscale Modeling and Data-Driven Research for Comprehensive Understanding

The traditional trial-and-error approach to materials discovery is being replaced by a more predictive, data-driven paradigm. For silanes, this involves a powerful combination of computational modeling and machine learning.

A systematic approach using molecular dynamics (MD) and machine learning (ML) has been developed to evaluate and predict the performance of silane molecules. nih.gov This involves:

Data Generation : Running MD simulations to test the mechanical properties (e.g., peak failure loads) of a wide range of silane molecules. nih.gov

Classification : Grouping silanes based on their chemical structure and observed failure mechanisms (e.g., breakage of Si-O, N-C, or O-C bonds). nih.gov

Model Training : Using the generated data (structural information and performance parameters) to train machine learning models, such as a Variational Autoencoder (VAE). nih.gov

Prediction and Discovery : Employing the trained model to predict the performance of new, untested silane candidates, thereby accelerating the discovery of molecules with optimal properties. nih.gov

The table below shows a simplified representation of how silanes can be grouped based on simulation data, a crucial step in building predictive models.

Table 2: Silane Grouping Based on Molecular Dynamics Failure Analysis
GroupPrimary Failure MechanismRelative Mechanical PerformanceExample Bond Types
Group 1Covalent bond failure at Silicon-Oxygen or Silicon-Carbon bonds. nih.govHigher peak failure loads; generally outperforms other groups. nih.govSi-O, Si-C
Group 2Covalent bond failure at Nitrogen-Carbon bonds. nih.govIntermediate peak failure loads. nih.govN-C
Group 3Covalent bond failure at Oxygen-Carbon bonds. nih.govLower peak failure loads. nih.govO-C

This data-driven approach allows researchers to move beyond well-understood chemistries and explore a vast chemical space for new high-performance silanes like this compound. nih.gov

Synergistic Approaches Combining Synthesis, Characterization, and Computational Methods

The future of materials research lies in the tight integration of synthesis, characterization, and computation. This synergistic approach creates a feedback loop where computational models guide synthetic efforts, and advanced characterization techniques validate and refine the models.

For this compound and related compounds, this means:

Guided Synthesis : Using MD and ML predictions to identify promising molecular structures before investing time and resources in their synthesis. nih.gov

Advanced Characterization : Employing sophisticated techniques like hyperpolarized 29Si Nuclear Magnetic Resonance (NMR) to monitor reaction kinetics and identify transient intermediates in real-time, providing crucial data to validate computational models of reaction pathways.

Integrated Design : Combining the synthesis of novel composites with detailed chemical (FTIR, XPS) and mechanical characterization, and using computational fluid dynamics to understand and optimize processing parameters. mordorintelligence.com

This holistic methodology, which connects molecular-level simulations with macroscopic material properties and real-world synthesis, is paving the way for the rapid and efficient design of next-generation materials built upon the unique properties of this compound.

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